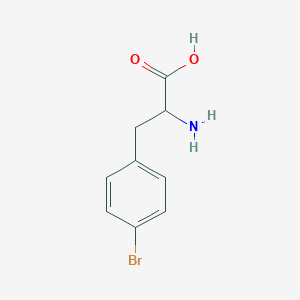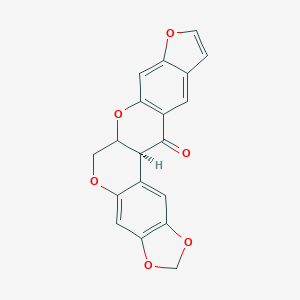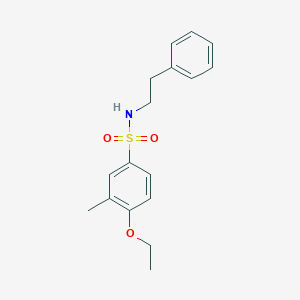
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide, also known as TAK-715, is a chemical compound that belongs to the sulfonamide class of drugs. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-2,4-dimethoxybenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of a protein called p38 MAP kinase, which plays a key role in inflammation and cancer. By inhibiting the activity of p38 MAP kinase, N-cycloheptyl-2,4-dimethoxybenzenesulfonamide can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and physiological effects:
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, and inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation. It can also induce apoptosis, or programmed cell death, in cancer cells, and protect neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in vitro and in vivo. However, there are some limitations to its use. It can be toxic at high concentrations, and it may have off-target effects on other proteins and enzymes. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-cycloheptyl-2,4-dimethoxybenzenesulfonamide. One area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in combination with other drugs or therapies, such as chemotherapy or radiation therapy, for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects, which could lead to the development of more effective and safer drugs in the future.
In conclusion, N-cycloheptyl-2,4-dimethoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-cycloheptyl-2,4-dimethoxybenzenesulfonamide involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Nombre del producto |
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C15H23NO4S |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H23NO4S/c1-19-13-9-10-15(14(11-13)20-2)21(17,18)16-12-7-5-3-4-6-8-12/h9-12,16H,3-8H2,1-2H3 |
Clave InChI |
OXADLBDGRPMSMR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCCC2)OC |
SMILES canónico |
COC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCCC2)OC |
Solubilidad |
9.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoic acid](/img/structure/B239138.png)




![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)





